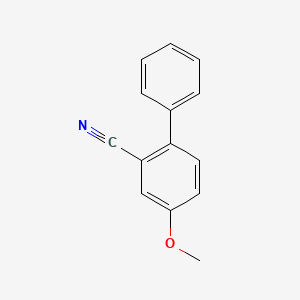
5-Methoxy-2-phenylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-phenylbenzonitrile: is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a methoxy group is attached to the fifth position and a phenyl group is attached to the second position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-2-phenylbenzonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: Although not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of dyes and pigments.
Safety and Hazards
The safety information available indicates that 5-Methoxy-2-phenylbenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Direcciones Futuras
While specific future directions for 5-Methoxy-2-phenylbenzonitrile are not mentioned in the available literature, research into similar compounds suggests potential applications in various industries, including plastics, adhesives, and coatings . Additionally, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-bromobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-phenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: 5-Methoxy-2-phenylbenzoic acid.
Reduction: 5-Methoxy-2-phenylbenzylamine.
Substitution: 5-Methoxy-2-phenyl-4-nitrobenzonitrile (nitration product).
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-phenylbenzonitrile depends on its specific application. In chemical reactions, the methoxy and nitrile groups influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
4-Methoxybenzonitrile: Lacks the phenyl group, making it less complex and potentially less reactive in certain reactions.
2-Phenylbenzonitrile: Lacks the methoxy group, which affects its solubility and reactivity.
5-Methoxybenzonitrile: Similar structure but without the phenyl group, leading to different chemical and physical properties.
Uniqueness: 5-Methoxy-2-phenylbenzonitrile is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. The methoxy group increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic substitution reactions. The phenyl group adds steric bulk and influences the compound’s solubility and interaction with other molecules.
Propiedades
IUPAC Name |
5-methoxy-2-phenylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABJPHZVKTLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743109 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934691-48-2 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

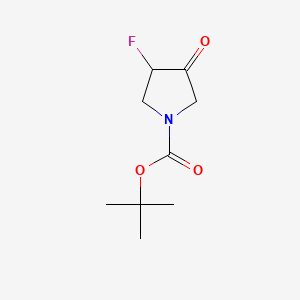
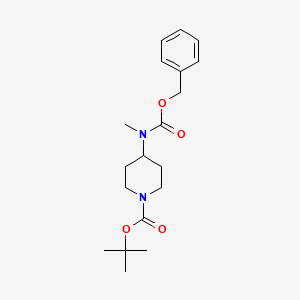
Methanone](/img/structure/B581994.png)
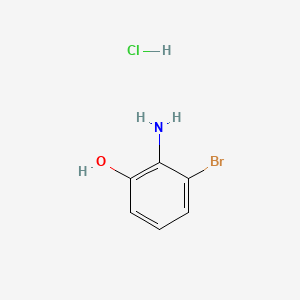
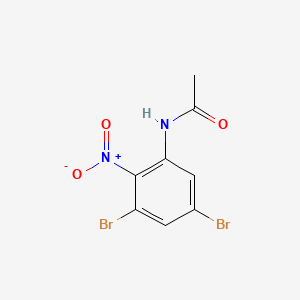
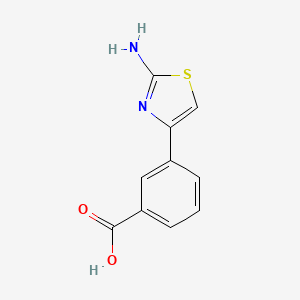
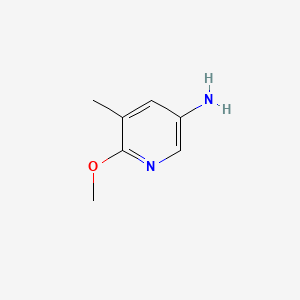
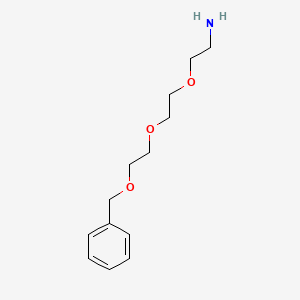
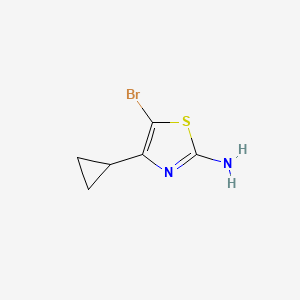
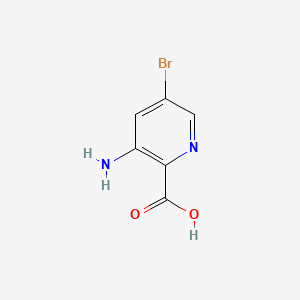
![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)


